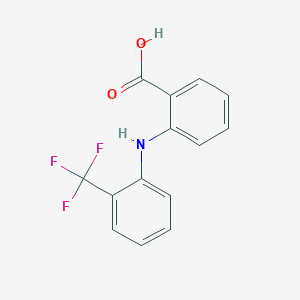

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Trifluoromethylphenyl Anthranilic Acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring. The compound has a molecular formula of C14H10F3NO2 and a molecular weight of 281.23 g/mol

準備方法

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing O-Trifluoromethylphenyl Anthranilic Acid involves the transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols or amines. This method does not require a transition metal catalyst and is known for its operational simplicity, broad substrate scope, and high step efficiency . Another method involves the reaction of phthalic anhydride with urea, followed by the addition of water to disintegrate the solid .

Industrial Production Methods: The industrial production of O-Trifluoromethylphenyl Anthranilic Acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

化学反応の分析

反応の種類: o-トリフルオロメチルフェニルアントラニル酸は、以下のような様々な種類の化学反応を起こします。

酸化: この化合物は、酸化されて対応するキノンを生成することができます。

還元: 還元反応によって、ニトロ基をアミン基に変換することができます。

置換: 求電子置換反応によって、ベンゼン環に様々な置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや触媒の存在下での水素ガスなどの還元剤が一般的に使用されます。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、酸性または塩基性条件下で使用されます。

主要な生成物: これらの反応によって生成される主要な生成物には、様々な置換基がベンゼン環に結合した、o-トリフルオロメチルフェニルアントラニル酸の様々な置換誘導体が含まれます。

科学的研究の応用

Medicinal Chemistry

The compound is primarily studied for its potential antitumor and antimicrobial activities. Its derivatives have shown promising results in inhibiting various cancer cell lines and pathogens.

- Anticancer Activity : Several studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). For instance, certain analogs achieved over 90% inhibition at low concentrations (10 nM), indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Research has demonstrated that this compound can inhibit the growth of resistant bacterial strains, suggesting its application in treating infections, particularly in the context of rising antibiotic resistance.

Agrochemical Applications

The trifluoromethyl group enhances the compound's lipophilicity, which is advantageous for agrochemical formulations. It has been utilized in developing herbicides and pesticides that target specific weeds while minimizing harm to crops.

- Herbicidal Activity : Compounds with similar structures have been reported to possess high herbicidal activity against key weed species in cereal crops such as wheat . The unique properties of fluorinated compounds allow for better efficacy in pest control.

Material Science

In material science, fluorinated compounds are known for their unique physical properties. The incorporation of the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers.

- Polymer Development : The compound can serve as a building block for synthesizing advanced materials with improved performance characteristics, including resistance to solvents and thermal degradation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various compounds similar to 2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid. It was found that certain derivatives exhibited significant cytotoxicity across multiple cancer cell lines, inducing apoptosis through caspase activation pathways.

| Compound | Target | Inhibition (%) at 10 nM |

|---|---|---|

| Compound A | EGFR | 91 |

| Compound B | HER-2 | 92 |

| Compound C | KDR | 85 |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed that a derivative effectively inhibited the growth of resistant bacterial strains, highlighting its potential in addressing antibiotic resistance issues.

作用機序

o-トリフルオロメチルフェニルアントラニル酸の作用機序は、特定の分子標的と経路との相互作用を伴います。 例えば、アミロイド疾患に関連するタンパク質であるトランスサイレチン(TTR)のネイティブ四量体構造を安定化させることで、アミロイド線維の形成を阻害することができます 。この化合物の効果は、特定の受容体や酵素に結合することによって媒介され、それらの活性を調節し、望ましい治療効果をもたらします。

類似化合物との比較

o-トリフルオロメチルフェニルアントラニル酸は、以下のような他の類似化合物と比較することができます。

- フルフェナム酸

- ジクロフェナク

- フルルビプロフェン

- レスベラトロール

生物活性

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid, with the Chemical Abstracts Service (CAS) number 32621-47-9, is an organic compound notable for its unique structural features, including a trifluoromethyl group and an amino group linked to a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO2, with a molecular weight of approximately 281.23 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this compound a subject of interest in drug design.

Biological Activity Overview

The biological activities of this compound are primarily explored in the context of anticancer properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, molecular docking studies suggested that analogs of benzoic acid can inhibit key proteins involved in cancer progression, such as VEGFR-2 and PDGFRα. These proteins are crucial for tumor growth and angiogenesis .

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Inhibition of angiogenesis |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 6.48 | MCF-7 | VEGFR-2 inhibition |

| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | 0.03 | HCT116 | Multi-target anticancer activity |

Anti-inflammatory Effects

The compound's anti-inflammatory potential stems from its ability to inhibit cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes. Selectivity towards COX-2 over COX-1 suggests that this compound may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Preliminary studies suggest that derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE may enhance cholinergic signaling, thus improving cognitive function .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Antitumor Efficacy : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to target proteins involved in tumor growth, leading to increased apoptosis in cancer cells .

- Inflammation Models : In vitro assays showed significant reductions in inflammatory markers when treated with benzoic acid derivatives, indicating potential for therapeutic use in inflammatory diseases .

- Neurodegenerative Disease Models : Research on PABA analogs indicated promising results in improving memory retention and reducing neuroinflammation in animal models of Alzheimer's disease .

特性

分子式 |

C14H10F3NO2 |

|---|---|

分子量 |

281.23 g/mol |

IUPAC名 |

2-[2-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20) |

InChIキー |

ONKHJNFXJDEMNQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(F)(F)F |

同義語 |

N-(2-trifluoromethylphenyl)anthranilic acid oFLU cpd |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。